9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one: is a heterocyclic compound that contains a bromine atom, a hydroxymethyl group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure and the presence of the bromine atom, which can enhance fluorescence .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3-dione
- 4-bromo-N-methyl-1,8-naphthalimide
- 6-bromo-2-methyl-benz[de]isoquinoline-1,3-dione
Uniqueness
Compared to similar compounds, 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is unique due to the presence of the hydroxymethyl group, which can significantly alter its chemical reactivity and biological activity .
Properties
CAS No. |
919291-38-6 |
---|---|
Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
9-bromo-6-(hydroxymethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-1-2-11-9(7-17)5-8-3-4-16-14(18)13(8)12(11)6-10/h1-6,17H,7H2,(H,16,18) |
InChI Key |
PXUXIFXXTBTUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.